5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine 5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine
Brand Name: Vulcanchem
CAS No.: 86072-53-9
VCID: VC19293006
InChI: InChI=1S/C14H22N6O3S/c1-19(2)3-4-24-5-8-10(21)11(22)14(23-8)20-7-18-9-12(15)16-6-17-13(9)20/h6-8,10-11,14,21-22H,3-5H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1
SMILES:
Molecular Formula: C14H22N6O3S
Molecular Weight: 354.43 g/mol

5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine

CAS No.: 86072-53-9

Cat. No.: VC19293006

Molecular Formula: C14H22N6O3S

Molecular Weight: 354.43 g/mol

* For research use only. Not for human or veterinary use.

5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine - 86072-53-9

Specification

CAS No. 86072-53-9
Molecular Formula C14H22N6O3S
Molecular Weight 354.43 g/mol
IUPAC Name (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[2-(dimethylamino)ethylsulfanylmethyl]oxolane-3,4-diol
Standard InChI InChI=1S/C14H22N6O3S/c1-19(2)3-4-24-5-8-10(21)11(22)14(23-8)20-7-18-9-12(15)16-6-17-13(9)20/h6-8,10-11,14,21-22H,3-5H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1
Standard InChI Key LXVDXPZPBUGNIG-IDTAVKCVSA-N
Isomeric SMILES CN(C)CCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Canonical SMILES CN(C)CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a ribose moiety where the 5'-oxygen is substituted with a sulfur atom, forming a thioether bond with a 2-(dimethylamino)ethyl group. Its IUPAC name is (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-({[2-(dimethylamino)ethyl]sulfanyl}methyl)oxolane-3,4-diol, reflecting its stereochemical configuration . Key structural elements include:

  • Adenine base: Retains hydrogen-bonding capacity for interactions with enzymes.

  • Thioether linkage: Enhances resistance to enzymatic degradation compared to oxygen-containing analogs.

  • Dimethylaminoethyl side chain: Introduces cationic character at physiological pH, influencing solubility and membrane permeability.

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₁₄H₂₃N₇O₃S
Molecular weight393.45 g/mol (calculated)
SolubilityPolar solvents (e.g., DMSO)
pKa (dimethylamino)~9.5 (protonatable amine)

Synthesis and Chemical Reactivity

Synthesis Pathways

The synthesis typically involves multi-step organic reactions:

  • Adenosine functionalization: Thiolation at the 5' position using Lawesson’s reagent or P₂S₅.

  • Alkylation: Reaction with 2-(dimethylamino)ethyl chloride/bromide in the presence of a base (e.g., K₂CO₃) to form the thioether bond.

  • Purification: Chromatographic separation to isolate the desired stereoisomer.

Critical parameters include pH control (7.5–8.5) during alkylation to minimize side reactions and temperatures below 40°C to preserve stereochemical integrity.

Stability and Reactivity

Biological Activity and Mechanisms

Enzyme Inhibition

5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine acts as a competitive inhibitor of S-adenosylhomocysteine hydrolase (SAHH), a key enzyme in the methionine cycle. By mimicking S-adenosylhomocysteine (SAH), it binds SAHH with an IC₅₀ of 12.3 μM, disrupting methylation reactions essential for DNA and protein modification .

Table 2: Inhibition Profiles

EnzymeIC₅₀ (μM)Biological Impact
SAHH12.3Alters epigenetic methylation
Purine nucleoside phosphorylase>100Minimal effect

Cellular Effects

In in vitro models (HEK293, HeLa), the compound reduces global DNA methylation by 40% at 50 μM over 72 hours, correlating with downregulation of DNMT1 expression . Concurrently, it induces apoptosis in cancer cell lines (IC₅₀ = 28 μM in MCF-7) through caspase-3 activation .

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